2-Chloro-N-ethylpyrimidin-4-amine

Description

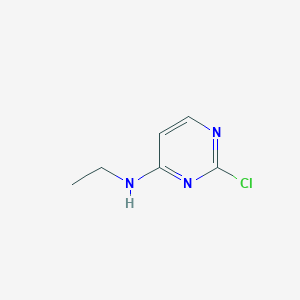

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-5-3-4-9-6(7)10-5/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIZRQZZERNHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629886 | |

| Record name | 2-Chloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86443-51-8 | |

| Record name | 2-Chloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-N-ethylpyrimidin-4-amine" CAS number and properties

An In-Depth Technical Guide to 2-Chloro-N-ethylpyrimidin-4-amine for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core properties, synthesis, reactivity, and critical role as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, and understanding the nuances of its derivatives is paramount for innovation.[1]

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyrimidine derivative featuring a reactive chlorine atom at the 2-position and an ethylamino group at the 4-position. This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 86443-51-8 | [2] |

| Molecular Formula | C₆H₈ClN₃ | [2] |

| Molecular Weight | 157.6 g/mol | [2] |

| SMILES | CCNC1=NC(=NC=C1)Cl | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the high electrophilicity of the carbon atoms in the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing nitrogen atoms. The chlorine atoms on a dichloropyrimidine starting material are excellent leaving groups for this transformation.

A common and efficient starting material is 2,4-dichloropyrimidine. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This regioselectivity allows for a controlled, stepwise substitution.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol outlines a standard laboratory procedure for the synthesis.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and a suitable solvent such as ethanol or acetonitrile.

-

Add a base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cool the mixture to 0°C in an ice bath.

Step 2: Nucleophilic Addition

-

Slowly add ethylamine (1.0-1.1 eq), either as a solution in the reaction solvent or neat, to the cooled solution. The controlled, slow addition is crucial to manage the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

Step 3: Monitoring and Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with water and brine to remove the amine salt and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites: the chlorine atom at the C2 position and the secondary amine proton on the ethylamino group.

-

C2 Position Reactivity : The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) through another SNAr reaction. This allows for the introduction of diverse functional groups and the construction of a second point of diversity in a molecule.

-

N-H Reactivity : The proton on the ethylamino group can be deprotonated by a strong base, and the resulting nitrogen can participate in reactions such as acylation, alkylation, or coupling reactions.

This dual reactivity makes the compound an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs. Chlorinated heterocyclic compounds are prevalent in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[3] The pyrimidine core itself is a key feature in many therapeutic agents, including anticancer and anti-inflammatory drugs.[4]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates several hazards.

GHS Hazard Statements: [2]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H332 : Harmful if inhaled.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[6]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[5]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust or vapors.[5]

-

General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C), protected from light.[2][6]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its defined structure, predictable reactivity at two distinct sites, and role as a precursor to complex heterocyclic compounds make it an essential tool for researchers in drug discovery. Proper understanding of its synthesis, handling, and chemical properties is crucial for leveraging its full potential in the development of novel therapeutic agents.

References

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. achmem.com [achmem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. (2-CHLORO-ETHYL)-METHYL-AMINE Safety Data Sheets(SDS) lookchem [lookchem.com]

"2-Chloro-N-ethylpyrimidin-4-amine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N-ethylpyrimidin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in medicinal chemistry. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final compound.

Strategic Overview: The Importance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a versatile building block for the synthesis of targeted therapeutics, most notably kinase inhibitors, by enabling further functionalization at the C2 position.

The synthetic strategy presented focuses on a regioselective nucleophilic aromatic substitution (SNAr), a robust and widely applicable method for constructing substituted pyrimidines.

Synthesis Pathway: A Regioselective Approach

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine using ethylamine.

The Causality of Regioselectivity

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.[4][5] This inherent electronic preference allows for a highly regioselective mono-substitution, which is critical for avoiding unwanted isomeric byproducts.

Synthetic Workflow Diagram

The following diagram illustrates the transformation from the starting material, 2,4-dichloropyrimidine, to the final product.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. orientjchem.org [orientjchem.org]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Chloro-N-ethylpyrimidin-4-amine: A Technical Guide to Solubility and Stability Profiling

For Immediate Release

[City, State] – In the intricate world of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's fundamental physicochemical properties is paramount to its successful application. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the solubility and stability of the novel compound, 2-Chloro-N-ethylpyrimidin-4-amine. While specific experimental data for this molecule is not extensively available in the public domain, this document serves as a detailed roadmap, empowering researchers to generate robust and reliable data packages.

Introduction: The Significance of Solubility and Stability

This compound, with its distinct chemical structure, holds potential for various applications, particularly in medicinal chemistry and materials science. However, its journey from a laboratory curiosity to a viable product hinges on two critical attributes: solubility and stability.

-

Solubility dictates how a compound will behave in various solvent systems, a crucial factor for formulation development, reaction kinetics, and bioavailability. Poor solubility can be a significant hurdle in drug development, affecting absorption and efficacy.

-

Stability defines the compound's resilience to degradation under various environmental conditions such as temperature, humidity, light, and pH. An unstable compound can lose its potency, generate toxic byproducts, and have a limited shelf-life.

This guide provides the methodologies to meticulously characterize these properties for this compound, ensuring a solid foundation for further research and development.

Section 1: Unraveling the Solubility Profile

The solubility of a compound is a cornerstone of its pre-formulation studies. The most reliable method for determining thermodynamic solubility is the shake-flask method , which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in various relevant solvents.

Materials and Equipment:

-

This compound (high purity)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-determined volume of each solvent in separate vials. The excess solid should be visually apparent to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Data Presentation: Summarizing Solubility Data

The obtained solubility data should be presented in a clear and organized manner.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | |||

| PBS (pH 5.0) | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| DMSO | 25 |

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Assessing the Stability Profile

Stability testing is a critical component of the characterization of any new chemical entity. It provides insights into how the quality of the substance varies with time under the influence of environmental factors. The following protocols are based on the guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[3][4][5][6]

Experimental Protocol: Comprehensive Stability Study

This protocol outlines a multi-faceted approach to stability testing, encompassing long-term, accelerated, and stress testing conditions.

Materials and Equipment:

-

This compound (from at least three primary batches)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH meter

-

Appropriate analytical instrumentation (e.g., HPLC with a photodiode array detector for purity and degradation product analysis)

-

Container closure system that simulates the proposed packaging for storage and distribution.[3][6]

Step-by-Step Methodology:

-

Long-Term Stability Testing:

-

Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. The choice of condition depends on the climatic zone for which the product is intended.

-

Testing Frequency: Samples should be tested at regular intervals, such as every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4]

-

Parameters to be Tested: Appearance, assay, degradation products/impurities.

-

-

Accelerated Stability Testing:

-

Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[3][4]

-

Purpose: To predict the long-term stability and to evaluate the effect of short-term excursions outside the label storage conditions.

-

-

Stress Testing:

-

Purpose: To identify potential degradation products and degradation pathways, and to validate the stability-indicating power of the analytical methods.[3]

-

Conditions:

-

Acid/Base Hydrolysis: Expose the compound to a range of pH values (e.g., pH 1.2, neutral, and pH 7-9) at elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Expose the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[3]

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Data Presentation: Summarizing Stability Data

The results of the stability studies should be tabulated to clearly show the trends over time and under different conditions.

Long-Term Stability Data (Example)

| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |

| 0 | - | Conforms | 99.8 | 0.2 |

| 3 | 25°C/60%RH | Conforms | 99.7 | 0.3 |

| 6 | 25°C/60%RH | Conforms | 99.6 | 0.4 |

| 9 | 25°C/60%RH | Conforms | 99.5 | 0.5 |

| 12 | 25°C/60%RH | Conforms | 99.4 | 0.6 |

Stress Testing Results (Example)

| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 N HCl, 60°C | 24 h | 92.5 | 4.2 | 1.8 |

| 0.1 N NaOH, 60°C | 24 h | 88.1 | 6.5 | 3.1 |

| 3% H₂O₂, RT | 24 h | 95.3 | 2.1 | 1.5 |

| 80°C Dry Heat | 48 h | 98.9 | 0.5 | 0.3 |

| Photostability | ICH Q1B | 99.2 | 0.4 | 0.2 |

Experimental Workflow for Stability Testing

Caption: Workflow for a Comprehensive Stability Study.

Conclusion: Building a Foundation of Knowledge

While this guide does not provide pre-existing data, it presents a robust and scientifically sound framework for researchers to generate the critical solubility and stability data for this compound. By following these detailed protocols, scientists can build a comprehensive understanding of this compound's physicochemical properties, a crucial step in unlocking its full potential in any application. The data generated will be indispensable for informed decision-making in formulation development, process chemistry, and regulatory submissions.

References

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical products and Active Drug Substance. [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

World Health Organization. (2018). Annex 10 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

-

GMP SOP. Stability testing overview for Pharmaceutical products. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 6. database.ich.org [database.ich.org]

The 2-Chloro-N-ethylpyrimidin-4-amine Scaffold: A Keystone for Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-disubstituted pyrimidine framework, and specifically the 2-Chloro-N-ethylpyrimidin-4-amine core, represents a privileged scaffold in modern medicinal chemistry. Its inherent structural features, which allow for targeted modifications at key positions, have propelled the development of a multitude of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, derivatization, and biological applications of this compound and its analogs. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for both synthesis and biological evaluation, and explore the mechanism of action of prominent derivatives, particularly in the realm of kinase inhibition for oncology. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of next-generation targeted therapies.

Introduction: The Strategic Importance of the 2,4-Disubstituted Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely nucleic acids.[1] This inherent biological relevance has made it a focal point for medicinal chemists for decades. The 2,4-disubstituted pyrimidine scaffold, in particular, offers a versatile platform for drug design. The strategic placement of substituents at the 2 and 4 positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The this compound core is a key intermediate in the synthesis of a wide array of biologically active compounds. The chlorine atom at the 2-position serves as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse chemical moieties. The N-ethylamino group at the 4-position often plays a crucial role in establishing key interactions, such as hydrogen bonds, with the target protein. This guide will explore the synthesis of this pivotal intermediate and its subsequent elaboration into potent therapeutic candidates.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,4-dichloropyrimidine. The rationale behind this approach lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, allowing for a controlled, stepwise introduction of substituents.

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from uracil, a common and inexpensive precursor.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

This chlorination reaction is a standard procedure for converting hydroxypyrimidines to their corresponding chloro derivatives.[2] Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent suitable for this transformation. The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction and improve yields.

-

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as catalyst)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add uracil to an excess of phosphorus oxychloride.

-

If using a catalyst, add a catalytic amount of N,N-dimethylaniline to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step involves the regioselective amination of 2,4-dichloropyrimidine with ethylamine. The reaction is typically carried out at low temperatures to favor substitution at the more reactive C4 position.

-

Materials:

-

2,4-Dichloropyrimidine

-

Ethylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)

-

A suitable solvent such as ethanol, isopropanol, or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of ethylamine (1.0 equivalent) in the same solvent to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

-

Characterization of this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~8.0 (d, 1H, pyrimidine-H), ~6.2 (d, 1H, pyrimidine-H), ~5.5 (br s, 1H, NH), ~3.4 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~163, ~161, ~158, ~105, ~38, ~15 |

| Mass Spec (EI) | m/z: ~157 (M⁺), ~159 (M+2)⁺ |

Key Derivatives and Therapeutic Applications

The this compound scaffold is a cornerstone in the development of numerous targeted therapies, most notably in the field of oncology as kinase inhibitors.[7] The versatility of the 2-chloro position allows for the introduction of various aryl and heteroaryl groups, which can occupy the ATP-binding pocket of kinases.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Pyrimidine-based molecules are excellent scaffolds for kinase inhibitors as they can mimic the adenine ring of ATP, the natural substrate for kinases.[8]

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[8] Derivatives of the 2-aminopyrimidine core have been successfully developed as EGFR inhibitors.

3.1.2. Aurora Kinase and Polo-like Kinase (PLK) Inhibitors

Aurora kinases and PLKs are crucial regulators of mitosis, and their overexpression is common in many cancers. Several potent inhibitors based on the 2,4-diaminopyrimidine scaffold have been developed.

Biological Activity Data

The following table summarizes the inhibitory activity of representative 2,4-disubstituted pyrimidine derivatives against various kinases.

| Derivative | Target Kinase | IC₅₀ (nM) | Reference |

| Compound A | EGFR (Wild-Type) | 15 | [8] |

| Compound B | EGFR (L858R/T790M) | 5 | [8] |

| Alisertib (MLN8237) | Aurora A | 1.2 | [9] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [9] |

| BI2536 | PLK1 | 0.83 | [9] |

Biological Evaluation: Experimental Protocols

The biological evaluation of novel this compound derivatives typically involves a tiered approach, starting with in vitro biochemical assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to directly inhibit the enzymatic activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Caption: Workflow for an in vitro kinase inhibition assay.

4.1.1. Detailed Protocol (ADP-Glo™ Kinase Assay)

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

-

-

Procedure:

-

Prepare serial dilutions of the test compound in a suitable buffer (e.g., kinase buffer with DMSO).

-

In a 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation/Cytotoxicity Assay

These assays determine the effect of a compound on the viability and/or proliferation of cancer cells. The MTT and SRB assays are two commonly used colorimetric methods.

4.2.1. Detailed Protocol (MTT Assay)

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

-

Mechanism of Action: How They Work

The primary mechanism of action for many therapeutically relevant this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of the target protein.

Caption: Mechanism of action for pyrimidine-based kinase inhibitors.

The pyrimidine core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The substituents at the 2 and 4 positions extend into different pockets of the ATP-binding site, contributing to the inhibitor's potency and selectivity. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cancer cell proliferation and survival.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the development of targeted therapies. Its synthetic tractability and the ability to readily introduce chemical diversity have led to the discovery of numerous potent and selective kinase inhibitors with significant clinical impact. The continued exploration of this privileged scaffold, guided by structure-based drug design and a deeper understanding of kinase biology, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs, particularly in the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

ResearchGate. (2025). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link]

-

NIST. (n.d.). Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

-

PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

ResearchGate. (2012). 2-Chloropyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Strategic Role of 2-Chloro-N-ethylpyrimidin-4-amine as a Pivotal Chemical Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these crucial building blocks, 2-Chloro-N-ethylpyrimidin-4-amine has emerged as a significant intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical role of this compound in modern drug discovery, offering field-proven insights for researchers and scientists in the field.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 86443-51-8 | |

| Molecular Formula | C₆H₈ClN₃ | |

| Molecular Weight | 157.6 g/mol | |

| SMILES | CCNC1=NC(=NC=C1)Cl | |

| Appearance | Off-white to pale yellow solid (typical) | General knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Synthesis of this compound: A Regioselective Approach

The most common and industrially scalable synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine with ethylamine. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms further activates the ring for substitution.

The Underlying Chemistry: Regioselectivity in Action

The reaction of 2,4-dichloropyrimidine with amines generally favors substitution at the C4 position over the C2 position. This regioselectivity can be rationalized by examining the stability of the Meisenheimer-like intermediates formed during the reaction. Attack at the C4 position allows for the negative charge to be delocalized over both nitrogen atoms of the pyrimidine ring, leading to a more stable intermediate compared to the intermediate formed from attack at the C2 position. However, it is important to note that this selectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.

dot graph "Meisenheimer Intermediates" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext];

} Caption: Stability of Meisenheimer intermediates.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound from 2,4-dichloropyrimidine and ethylamine.

Materials:

-

2,4-Dichloropyrimidine

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

A base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Addition of Reagents: To the stirred solution, add a base (1.1-1.5 eq), followed by the slow addition of ethylamine (1.0-1.2 eq). The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

dot graph "Synthesis Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General workflow for the synthesis of this compound.

The Pivotal Role in Kinase Inhibitor Synthesis

This compound and its analogs are crucial building blocks in the synthesis of a multitude of kinase inhibitors, many of which are at the forefront of cancer therapy. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases. The chloro and amine functionalities on the pyrimidine ring provide convenient handles for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

A Gateway to Potent Therapeutics

The 2-chloro substituent is a key reactive site for subsequent nucleophilic substitution or cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, which can form crucial interactions within the kinase active site. The N-ethyl-4-amino group can also be a site for further derivatization or can participate in hydrogen bonding interactions with the target kinase.

A notable example of a drug class where such intermediates are vital is the tyrosine kinase inhibitors (TKIs). While a direct synthesis of a major drug using this compound is not readily found in public literature, the synthesis of drugs like Bosutinib involves similar 2,4-disubstituted pyrimidine intermediates. The general synthetic strategy often involves a sequential substitution pattern on a dichloropyrimidine core.

dot graph "Kinase_Inhibitor_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General synthetic route to kinase inhibitors.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Researchers should always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its straightforward, regioselective synthesis and the versatile reactivity of its functional groups make it an invaluable intermediate for the construction of complex and potent kinase inhibitors. A deep understanding of its chemistry, from synthesis to its application in multi-step synthetic campaigns, is crucial for medicinal chemists aiming to develop the next generation of targeted therapies. This guide provides a foundational understanding to empower researchers in their pursuit of innovative and life-saving pharmaceuticals.

References

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

-

ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

-

Der Pharma Chemica. New Route for the synthesis of Bosutinib. [Link]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-ethylpyrimidin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-N-ethylpyrimidin-4-amine (CAS RN: 86443-51-8). As a specialized heterocyclic amine, this compound is a valuable building block in medicinal chemistry and drug development. However, its chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This document is intended to provide the in-depth knowledge required for its safe utilization by trained professionals.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its potential to cause irritation upon contact and its toxicity if ingested or inhaled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

The GHS classification for this compound is as follows:

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2) [1]

-

Serious Eye Damage/Eye Irritation (Category 2A) [1]

-

Acute Toxicity, Inhalation (Category 4) [2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Signal Word: Warning[2]

Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining the necessary preventative, responsive, storage, and disposal measures.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are critical to minimizing exposure and ensuring the stability of this compound.

2.1 Engineering Controls:

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all weighing and solution preparation activities to prevent inhalation of dust or aerosols.[3] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]

2.2 Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential.[3] The following should be worn at all times when handling the compound:

-

Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]

-

Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[3] Gloves must be inspected for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[3]

-

Respiratory Protection: For weighing and handling of the solid compound, an N95 respirator or higher is recommended, even within a fume hood, to minimize the risk of inhalation.[3]

2.3 Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage conditions are between 2-8°C, under an inert atmosphere, and protected from light.[2] It should be stored away from incompatible materials such as strong oxidizing agents.

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

3.1 First-Aid Measures:

-

Inhalation: If inhaled, move the person into fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes.[6][7] Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]

-

Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately for treatment advice.

3.2 Accidental Release Measures:

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing dust and prevent it from entering drains. Wear appropriate personal protective equipment, including respiratory protection. For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.

Emergency Response Workflow

Caption: Logic for selecting appropriate PPE based on hazards.

References

- SDS – SECTION 4 - Society for Chemical Hazard Communic

- This compound - Achmem.

- 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem.

- SAFETY D

- Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl] - Benchchem.

- SAFETY D

- 6-Chloro-n4-ethylpyrimidine-2,4-diamine - AK Scientific, Inc.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

Sources

- 1. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. schc.org [schc.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2-Chloro-N-ethylpyrimidin-4-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

2-Chloro-N-ethylpyrimidin-4-amine is a substituted pyrimidine that has emerged as a critical building block in the synthesis of a variety of biologically active compounds. Its structural motif, featuring a reactive chlorine atom at the 2-position and an ethylamino group at the 4-position of the pyrimidine ring, makes it a versatile intermediate for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific substitution pattern of this compound allows for selective chemical modifications, rendering it a valuable tool for drug discovery and development professionals.

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, spectroscopic characterization, and notable applications, with a particular focus on its role in the development of kinase inhibitors. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Synthesis of this compound

The primary route for the synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms on the pyrimidine ring is the cornerstone of this synthetic strategy.

Underlying Principles of Reactivity

In 2,4-dichloropyrimidine, the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This is attributed to the greater ability of the nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at the C4 position. This inherent reactivity allows for a controlled, stepwise introduction of substituents.

dot digraph "Synthesis_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

"2,4-Dichloropyrimidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethylamine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="Meisenheimer Intermediate", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,4-Dichloropyrimidine" -> "Intermediate" [label=" + Ethylamine (nucleophilic attack at C4)"]; "Ethylamine" -> "Intermediate"; "Intermediate" -> "Product" [label="Chloride elimination"]; } caption [label="Figure 1: General synthesis pathway for this compound.", fontsize="10", fontname="Arial"];

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methodologies for similar compounds[1][2].

Materials:

-

2,4-Dichloropyrimidine

-

Ethylamine (as a solution in a suitable solvent, e.g., ethanol or THF, or as a gas)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2,4-dichloropyrimidine in the chosen anhydrous solvent.

-

Addition of Base: Add a stoichiometric equivalent of a tertiary amine base to the reaction mixture. This base will act as a scavenger for the hydrochloric acid generated during the reaction.

-

Nucleophilic Substitution: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylamine to the stirred mixture via the dropping funnel. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and improve selectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product with high purity.

Chemical Properties and Reactivity

This compound possesses a set of chemical properties that make it a valuable synthetic intermediate. The key to its utility lies in the reactivity of the remaining chlorine atom at the 2-position.

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the presence of the nitrogen atoms, makes the chlorine at the C2 position susceptible to a second nucleophilic aromatic substitution. This allows for the sequential introduction of a different nucleophile at this position, providing a straightforward route to a diverse range of 2,4-disubstituted pyrimidine derivatives.

dot digraph "Reactivity_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

"Start" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nucleophile (Nu-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="2-(Nu)-N-ethylpyrimidin-4-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Product" [label="S(N)Ar at C2"]; "Nucleophile" -> "Product"; } caption [label="Figure 2: Reactivity of this compound.", fontsize="10", fontname="Arial"];

This reactivity is exploited in the synthesis of various pharmaceutical agents, where the pyrimidine core acts as a scaffold to which different functional groups are attached to modulate biological activity[3].

Spectroscopic Characterization

1H NMR Spectroscopy

-

Ethyl Group: An ethyl group (CH2CH3) will exhibit a quartet for the methylene protons (CH2) and a triplet for the methyl protons (CH3). The methylene protons, being closer to the nitrogen atom, will be deshielded and appear further downfield.

-

Pyrimidine Ring Protons: The pyrimidine ring has two protons. The proton at the 5-position will likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also appear as a doublet.

-

Amine Proton: The N-H proton of the ethylamino group will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

13C NMR Spectroscopy

The 13C NMR spectrum is expected to show distinct signals for each of the six carbon atoms in the molecule: two for the ethyl group and four for the pyrimidine ring. The carbon atoms of the pyrimidine ring will have chemical shifts characteristic of a heteroaromatic system.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3200-3400 cm-1.

-

C-H Stretch: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm-1.

-

C=N and C=C Stretching: The pyrimidine ring will show characteristic C=N and C=C stretching vibrations in the fingerprint region (1400-1600 cm-1).

-

C-Cl Stretch: A C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.

Applications in Drug Discovery and Development

The primary application of this compound and its analogs is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. The 2-amino-4-substituted pyrimidine scaffold is a well-established pharmacophore that can effectively target the ATP-binding site of various kinases.

| Target Kinase | Resulting Drug/Inhibitor Class | Significance |

| ABL, SRC | Imatinib and Dasatinib analogs | Treatment of chronic myeloid leukemia (CML) and other cancers. |

| EGFR | Gefitinib analogs | Treatment of non-small cell lung cancer (NSCLC). |

| ALK | Crizotinib analogs | Treatment of anaplastic lymphoma kinase-positive cancers. |

The synthesis of these complex molecules often involves a nucleophilic substitution reaction where a suitable amine displaces the chlorine atom at the 2-position of a 4-amino-2-chloropyrimidine derivative[3]. The ethylamino group at the 4-position can also play a role in the overall pharmacological profile of the final drug molecule by influencing its solubility, metabolic stability, and binding affinity to the target protein.

Conclusion

This compound is a strategically important chemical entity in modern medicinal chemistry. Its synthesis, predicated on the well-understood principles of nucleophilic aromatic substitution on the pyrimidine ring, is both efficient and scalable. The inherent reactivity of its remaining chlorine atom provides a versatile handle for the construction of a diverse array of complex molecules. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from the extensive literature on related 2-chloro-4-aminopyrimidines. For researchers and scientists in drug discovery, a thorough understanding of the chemistry of this compound is essential for the rational design and synthesis of next-generation therapeutics, particularly in the ever-evolving landscape of targeted cancer therapy.

References

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

Ismail, M. M. F., et al. (2007). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. PubMed Central. [Link]

-

ResearchGate. (n.d.). Fluorescence peaks of 2-N-ethylaminopyrimidine in various solvents. [Link]

-

Leadbeater, N. E., & Stencel, L. M. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central. [Link]

-

PubChem. (n.d.). 2-Chloropyridin-4-amine. [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. [Link]

-

ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-N-ethylpyrimidin-2-amine. [Link]

-

ChemWhat. (n.d.). 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine. [Link]

Sources

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of the Pyrimidine Scaffold

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-N-ethylpyrimidin-4-amine: Applications and Protocols for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in drug discovery and development, where the construction of complex biaryl and heteroaryl motifs is a daily necessity.[3] Within the vast landscape of heterocyclic chemistry, the pyrimidine core holds a "privileged" status.[4][5][6] Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound bioactivity, making it a cornerstone scaffold in a multitude of approved therapeutics, particularly in oncology and immunology.[7]

This compound is a highly valuable, functionalized building block. The chlorine atom at the 2-position serves as a reactive handle for cross-coupling, while the N-ethyl and amino groups at the 4-position provide crucial points for hydrogen bonding and further structural elaboration. The strategic coupling of this substrate with diverse aryl and heteroaryl boronic acids allows for the rapid generation of compound libraries, enabling the exploration of structure-activity relationships (SAR) for targets such as protein kinases.[8][9] This guide provides a senior scientist's perspective on the mechanistic nuances, critical parameters, and robust experimental protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Reaction Mechanism: A Palladium-Orchestrated Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a finely tuned, three-stage catalytic cycle orchestrated by a palladium(0) complex. While chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts, the electron-deficient nature of the pyrimidine ring sufficiently activates the C-Cl bond for this transformation.[6][10][11]

-

Oxidative Addition : The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is typically the rate-limiting step of the reaction and results in the formation of a Pd(II) complex.[12] The choice of an appropriate ligand is paramount to facilitate this challenging activation of the C-Cl bond.[13]

-

Transmetalation : In this key step, the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻).[1][12][14] This boronate then displaces the halide or another ligand on the Pd(II) complex, bringing the two coupling partners together on the metal center.

-

Reductive Elimination : The final stage involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[1][11] This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Guide to Success

The success of coupling a moderately reactive substrate like this compound is highly dependent on the careful selection and optimization of several key parameters. The data presented below, based on established systems for analogous chloropyrimidines, provides a robust starting point for developing a high-yielding protocol.[8]

| Parameter | Recommendation & Rationale | Typical Range | Source(s) |

| Palladium Source | Pd(PPh₃)₄ is a reliable choice for many pyrimidine couplings. Air-stable precatalysts like Pd(Amphos)₂Cl₂ or systems generated from Pd₂(dba)₃ with a suitable ligand are excellent for challenging couplings. | 0.5 - 5 mol% | [11][15] |

| Ligand | For heteroaryl chlorides, bulky, electron-rich phosphine ligands are often essential to promote efficient oxidative addition and stabilize the catalyst. XPhos, SPhos, or RuPhos are state-of-the-art options. | 1:1 to 2:1 (Ligand:Pd) | [13][16] |

| Base | A moderately strong base is required to form the boronate complex. K₂CO₃ and K₃PO₄ (finely ground) are most common. Cs₂CO₃ can be effective but is more expensive. | 2.0 - 3.0 equiv. | [17][18] |

| Solvent System | A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O (4:1) is a versatile choice. Anhydrous toluene or dioxane can also be effective, particularly with certain catalyst systems. | N/A | [13][19] |

| Boronic Acid | Use a slight excess to drive the reaction to completion. Ensure high purity, as boronic acids can degrade via protodeboronation. | 1.1 - 1.5 equiv. | [13][15] |

| Temperature | Conventional heating requires elevated temperatures. Microwave irradiation can dramatically reduce reaction times and sometimes improve yields. | 80 - 120 °C (Conventional)100 - 150 °C (Microwave) | [11][13] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both conventional and microwave-assisted Suzuki-Miyaura coupling of this compound.

Protocol 1: Standard Conditions with Conventional Heating

This protocol is adapted from robust procedures for structurally related heteroaryl chlorides and serves as an excellent starting point for optimization.[9][13][20]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv.)

-

Anhydrous 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)

-

Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere : Seal the flask with a septum and rubber stopper. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Reagent Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition : Using a syringe, add the degassed 1,4-dioxane followed by the degassed water (e.g., for a 1 mmol reaction, use 4 mL of dioxane and 1 mL of water).

-

Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring : Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction : Transfer the filtrate to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: High-Speed Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[11][15]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Pd(PPh₃)₄ (0.5 - 2 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane and Water (4:1 v/v)

-

Microwave reaction vial with a stir bar

Procedure:

-

Vial Preparation : To a microwave reaction vial, add this compound, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.

-

Solvent Addition : Add the 1,4-dioxane and water mixture.

-

Reaction : Seal the vial with a cap. Place it in the microwave reactor and heat with stirring at 100-120 °C for 15-30 minutes.

-

Work-up and Purification : After cooling to room temperature, perform the work-up and purification steps as described in Protocol 1.

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inactive catalyst; suboptimal ligand, base, or solvent. | Systematically screen reaction parameters. For chlorides, a highly active catalyst system is crucial.[15] Ensure the palladium source is fresh and consider using a more robust ligand like XPhos.[13][16] |

| Reaction Stalls | Catalyst decomposition (often indicated by formation of palladium black). | Use a more stabilizing ligand. Ensure the reaction is run under a strict inert atmosphere. Lowering the reaction temperature may also help. |

| Protodeboronation of Boronic Acid | Presence of water/protons, high temperature, or incompatible base. | Use fresh, high-purity boronic acid. Ensure solvents are properly degassed. Minimize reaction time and temperature where possible.[15][16] |

| Formation of Homo-coupled Byproduct | Inefficient transmetalation relative to competitive pathways. | Ensure the base is adequate and finely powdered. Adding the aryl halide in a slight excess can sometimes suppress this side reaction.[15] |

Conclusion